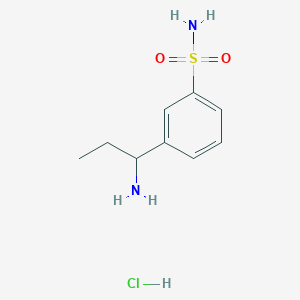

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits signals at δ 7.78–7.86 ppm (aromatic protons), δ 3.47–3.62 ppm (methylene groups of the aminopropyl chain), and δ 2.90–3.10 ppm (NH₂ and NH₃⁺ protons) . ¹³C NMR resolves the benzene ring carbons at δ 125–140 ppm , the sulfonamide sulfur-bound carbon at δ 144 ppm , and the aminopropyl carbons at δ 45–55 ppm .

| NMR Signal | δ (ppm) |

|---|---|

| Aromatic protons (¹H) | 7.78–7.86 |

| Methylene groups (¹H) | 3.47–3.62 |

| NH₂/NH₃⁺ protons (¹H) | 2.90–3.10 |

| Sulfonamide carbon (¹³C) | 144 |

Infrared (IR) Spectroscopy

IR spectra show characteristic absorptions for the sulfonamide group: asymmetric S=O stretch at 1,345 cm⁻¹ , symmetric S=O stretch at 1,165 cm⁻¹ , and N–H bend at 1,590 cm⁻¹ . The aminopropyl chain contributes N–H stretches at 3,300–3,500 cm⁻¹ and C–H stretches at 2,850–2,950 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 250.75 ([M+H]⁺), with fragmentation patterns consistent with cleavage of the sulfonamide group (m/z 155) and loss of the hydrochloride counterion (m/z 214) .

| MS Fragment | m/z |

|---|---|

| Molecular ion ([M+H]⁺) | 250.75 |

| Sulfonamide fragment | 155 |

| Deprotonated base | 214 |

These spectroscopic signatures provide unambiguous identification of the compound and validate its structural integrity .

Properties

IUPAC Name |

3-(1-aminopropyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13;/h3-6,9H,2,10H2,1H3,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKKTSOKUYNGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of benzene-1-sulfonyl chloride with 1-aminopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Sulfonamides, including 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride, are known for their antibacterial properties. They function by inhibiting bacterial folate synthesis through the blockade of dihydropteroate synthetase, an enzyme critical for the production of folate in bacteria. This mechanism underpins their use in treating bacterial infections .

2. Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's role as a carbonic anhydrase inhibitor. Carbonic anhydrases are essential enzymes involved in various physiological processes, including acid-base balance and respiration. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of sulfonamides has provided insights into optimizing their efficacy as enzyme inhibitors. For instance, modifications at specific sites on the sulfonamide scaffold can enhance binding affinity to carbonic anhydrases. Studies have shown that derivatives of this compound can exhibit nanomolar affinities for various CA isoforms .

Case Studies

Case Study 1: Inhibition of Carbonic Anhydrases

A study investigated the binding affinity of various sulfonamide derivatives, including 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride, towards human carbonic anhydrases (hCAs). The results indicated that certain modifications could significantly increase inhibitory potency against hCA II and hCA IX, which are implicated in tumor growth .

Case Study 2: Immunological Applications

Another research highlighted the use of sulfonamide compounds as co-adjuvants in vaccination studies. When combined with monophosphoryl lipid A (MPLA), these compounds enhanced antigen-specific immunoglobulin responses in murine models, suggesting potential applications in vaccine development .

Mechanism of Action

The mechanism of action of 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers

- 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride: A positional isomer with the aminopropyl group at the 4-position of the benzene ring.

Functional Group Variations

- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c): Incorporates a quinazolinone ring and methoxyphenyl group, showing 47.1% COX-2 inhibition at 20 μM. The sulfonamide group here is critical for activity, but the extended conjugated system may enhance target binding compared to the simpler aminopropyl derivative .

- Celecoxib: A pyrazole-containing benzenesulfonamide with potent COX-2 inhibition (80.1% at 1 μM). The absence of an aminopropyl group in celecoxib highlights the role of heterocyclic substituents in enhancing potency .

COX-2 Inhibition

- Compound 1c : 47.1% inhibition at 20 μM .

- Celecoxib : 80.1% inhibition at 1 μM .

- The propylamine chain may improve solubility over less polar analogs, though poor solubility is a common limitation in benzenesulfonamides .

Solubility and Physicochemical Properties

- Compound 1c and analogs : Exhibit poor solubility at concentrations >50 μM, limiting assay accuracy .

- Target compound: The hydrochloride salt and hydrophilic aminopropyl group may enhance aqueous solubility compared to non-ionic derivatives (e.g., compound 19) .

Physicochemical Data Table

Biological Activity

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its aminopropyl group attached to a benzene ring, which is further linked to a sulfonamide group. Its structural properties suggest potential applications in antibacterial and enzyme inhibition.

The primary mechanism of action for 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride involves the inhibition of bacterial enzymes, notably dihydropteroate synthetase. This enzyme is critical in bacterial folate synthesis, catalyzing the condensation of para-aminobenzoic acid with pteridine derivatives. By inhibiting this enzyme, the compound effectively blocks folate synthesis, essential for bacterial growth and replication, thereby exhibiting antibacterial properties.

Antimicrobial Efficacy

Research has demonstrated that sulfonamide compounds, including 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride, possess significant antimicrobial activity. A comparative study indicated that certain derivatives exhibited potent activity against various strains of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. For instance, compounds derived from similar structures showed minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like sulfamethoxazole .

Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial properties of benzene sulfonamides, including 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride, researchers measured the MIC values against medically relevant bacterial strains. The results indicated that certain derivatives were more effective than established antibiotics, suggesting a promising avenue for developing new antibacterial agents .

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|---|

| 3a | S. aureus | 40 | Sulfamethoxazole | 80 |

| 9b | E. coli | 30 | Itraconazole | 60 |

| 9bh | A. flavus | 25 | N/A | N/A |

Study 2: Cardiovascular Implications

Another research effort explored the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. The study found that certain compounds could modulate perfusion pressure and coronary resistance at low concentrations (0.001 nM), indicating potential therapeutic roles beyond antimicrobial activity .

Structural Characteristics

The compound's structural formula is represented as follows:

- Chemical Formula : C₉H₁₅ClN₂O₂S

- Molecular Weight : 220.75 g/mol

- InChI Key : IRGRUFDWMAJGTI-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of amines with benzene sulfonyl chloride under basic conditions. This method has been optimized to enhance yield and purity while minimizing environmental impact.

Pharmacokinetic Parameters

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models have been employed to predict these parameters, indicating potential bioavailability and metabolic pathways that could influence therapeutic efficacy .

Safety Considerations

Safety assessments have indicated that while the compound exhibits therapeutic potential, it also poses risks such as skin irritation and toxicity upon ingestion. Careful handling and dosage regulation are advised in clinical applications .

Q & A

Q. What are the established synthetic routes for 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride?

The synthesis typically involves sulfonylation of an appropriate benzene derivative. A common approach includes reacting benzene-1-sulfonyl chloride with 1-aminopropyl precursors under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or chloroform. Subsequent purification via recrystallization or column chromatography ensures ≥95% purity, as noted in similar sulfonamide syntheses . Critical parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and the aminopropyl chain (δ ~1.2–2.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅ClN₂O₂S).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment, using acetonitrile/water gradients .

Q. How do solubility properties influence experimental design in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based studies, stock solutions in DMSO (≤1% v/v) are typical. Precipitation under physiological pH (e.g., in buffer systems) may require solubility enhancers like cyclodextrins or surfactants .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

Advanced optimization includes:

- DoE (Design of Experiments) : Systematic variation of reaction time, temperature, and catalyst loading (e.g., triethylamine for acid scavenging).

- In-line Analytics : FTIR monitoring of sulfonylation progress (disappearance of S=O stretches at ~1370 cm⁻¹).

- Green Chemistry : Solvent substitution (e.g., 2-MeTHF instead of chloroform) to improve sustainability without compromising yield .

Q. What mechanistic insights explain its stability under hydrolytic or oxidative conditions?

The sulfonamide group resists hydrolysis due to strong S-N bonding but may degrade under prolonged acidic/basic conditions. Stability studies (e.g., forced degradation at pH 1–13) coupled with LC-MS identify degradation products like benzenesulfonic acid derivatives. Computational models (DFT) predict electron-withdrawing effects of the sulfonyl group stabilize the aminopropyl chain against oxidation .

Q. How can computational modeling elucidate its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities to enzymes like carbonic anhydrase, where the sulfonamide group coordinates Zn²⁺ in active sites. Pharmacophore models highlight the aminopropyl chain’s role in hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Contradictions and Data Gaps

- Purity vs. Bioactivity : While ≥95% purity is standard, trace solvents (e.g., DCM residuals) may confound biological assays. Always cross-validate with GC-MS .

- Toxicity Data : Limited toxicological profiles necessitate in-house acute toxicity assays (e.g., zebrafish models) before in vivo studies .

Methodological Recommendations

| Parameter | Recommendation | Reference |

|---|---|---|

| Synthesis Solvent | Dichloromethane (anhydrous) | |

| Purification | Silica gel chromatography (EtOAc/hexane) | |

| Storage | -20°C, desiccated, under N₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.